molecular formula C11H22N2 B15178523 (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine CAS No. 51194-28-6

(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine

Katalognummer: B15178523
CAS-Nummer: 51194-28-6
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: SRNKYCYHUVXIQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5(Or 6)-((aminomethyl)ethyl)bicyclo(221)hept-2-yl)methylamine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine typically involves the formation of the bicyclo[2.2.1]heptane core through a [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the desired product . The reaction conditions often include the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for various biological targets.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine is unique due to its bicyclo[2.2.1]heptane core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

51194-28-6

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

2-[5-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]propan-1-amine

InChI

InChI=1S/C11H22N2/c1-7(5-12)11-4-8-2-9(11)3-10(8)6-13/h7-11H,2-6,12-13H2,1H3

InChI-Schlüssel

SRNKYCYHUVXIQW-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1CC2CC1CC2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.